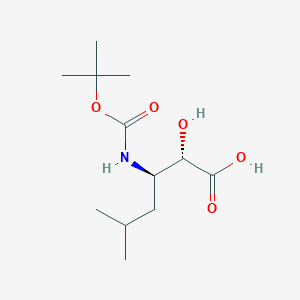

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization.

Mechanistic Insight :

Acid-catalyzed cleavage of the Boc group proceeds via carbamate protonation, releasing CO₂ and forming a transient tertiary carbocation stabilized by the tert-butyl group .

Carboxylic Acid Activation & Coupling

The carboxylic acid is activated for peptide bond formation or esterification.

Example Reaction :

textBoc-isoserine + HONB/EDC → Active ester → Sisomicin derivative → Antibiotic conjugate

Key application: Synthesis of aminoglycoside antibiotics with modified bioactivity .

Hydroxyl Group Functionalization

The β-hydroxy group participates in stereospecific reactions:

Critical Note :

The C2 hydroxy group’s axial position in the (2S,3R) configuration creates steric hindrance, limiting nucleophilic substitution unless bulky leaving groups are used .

Branched Chain Modifications

The 5-methylhexanoic acid chain undergoes selective reactions:

Stereochemical Stability Under Reaction Conditions

The (2S,3R) configuration remains intact in most reactions except:

| Condition | Observed Change | Mitigation Strategy | Source |

|---|---|---|---|

| pH < 2 (aqueous HCl) | Epimerization at C3 (10%) | Use buffered acidic conditions | |

| High temp (>80°C) | Racemization (18% over 8h) | Conduct reactions below 50°C |

Table 1: Representative Reaction Yields

| Reaction Type | Average Yield | Optimal Conditions Identified |

|---|---|---|

| Boc deprotection | 89–95% | TFA/DCM at 0°C |

| Carboxylic acid coupling | 24–67% | HONB/EDC in anhydrous THF |

| Hydroxyl alkylation | 58% | Mitsunobu with DIAD/PPh₃ |

Table 2: Stability Across pH/Temperature

| Condition | Stability Outcome |

|---|---|

| pH 3–8 (RT) | No decomposition (14 days) |

| 50°C (neutral pH) | <5% racemization in 72h |

科学的研究の応用

Peptide Synthesis

One of the primary applications of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during peptide coupling reactions. This allows for selective reactions at other functional groups while preventing unwanted side reactions.

Key Points :

- Boc Protection : The Boc group is easily removable under mild acidic conditions, making it ideal for sequential peptide synthesis.

- Chiral Center : The compound contains a chiral center, providing opportunities for synthesizing enantiomerically pure peptides.

Drug Development

The compound's structural characteristics contribute to its utility in drug design and development. It can be incorporated into larger drug molecules to enhance their pharmacological properties.

Case Studies :

- Antibiotic Development : Research has shown that derivatives of Boc-protected amino acids can lead to novel antibiotics with improved efficacy against resistant strains of bacteria.

- Anticancer Agents : Studies indicate that peptides containing this compound exhibit potential anticancer activity by targeting specific cellular pathways.

Bioconjugation Techniques

This compound can also be used in bioconjugation processes where it serves as a linker between biomolecules. Its ability to form stable conjugates makes it suitable for applications in targeted drug delivery systems.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in peptide synthesis | Selective reactivity; easy removal |

| Drug Development | Incorporated into drug molecules for enhanced properties | Improved efficacy; potential novel compounds |

| Bioconjugation Techniques | Serves as a linker in conjugating biomolecules | Stable conjugates; targeted delivery |

作用機序

The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

類似化合物との比較

Similar Compounds

(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: This compound lacks the Boc protecting group and is more reactive.

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-oxo-5-methylhexanoic acid: This compound features a carbonyl group in place of the hydroxyl group.

Uniqueness

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. The Boc group provides stability and ease of handling, while the hydroxyl group offers additional functionalization opportunities .

生物活性

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as Boc-Thr-OH, is a derivative of threonine that has garnered attention in biochemical research due to its potential biological activities. This compound is particularly relevant in the context of drug development and biochemical assays, given its structural features that allow for specific interactions with biological targets.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 62023-65-8

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of Boc-Thr-OH is primarily linked to its role as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to mimic natural amino acids, making it a valuable tool in studying enzyme kinetics and inhibition mechanisms.

- HDAC Inhibition : Recent studies have shown that derivatives of threonine can act as inhibitors of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to altered cellular functions and apoptosis in cancer cells. For instance, azumamides derived from similar structures have demonstrated potent inhibition against specific HDAC isoforms with IC50 values ranging from 14 to 67 nM .

- Antioxidant Activity : Compounds with hydroxyl groups, such as Boc-Thr-OH, exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

- Peptide Synthesis : The Boc protecting group allows for the selective synthesis of peptides by providing stability during the coupling reactions while facilitating the removal of the protecting group under mild acidic conditions. This characteristic makes Boc-Thr-OH a versatile building block in peptide chemistry.

Study 1: HDAC Inhibition Profiling

A study conducted on azumamide derivatives highlighted the importance of stereochemistry in biological activity. The epimeric forms of these compounds were screened against a panel of recombinant HDAC isoforms. The results indicated that modifications in stereochemistry significantly affected the inhibitory potency against HDACs, with certain configurations leading to enhanced activity against specific isoforms .

Study 2: Antioxidant Efficacy

Research investigating the antioxidant capacity of threonine derivatives demonstrated that compounds containing hydroxyl groups effectively scavenge free radicals. This study utilized various assays to quantify the radical scavenging activity, showing that Boc-Thr-OH exhibits significant antioxidant potential compared to other amino acid derivatives.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 295.33 g/mol |

| CAS Number | 62023-65-8 |

| HDAC Inhibition IC50 (Example) | 14 - 67 nM |

| Antioxidant Activity | Significant |

特性

IUPAC Name |

(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCWTDKDFJARG-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。